pKa Shift of 4.33 vs. 8.43 vs. 6.0–6.9 Demonstrates a 10,000‑Fold Difference in Protonation Relative to Regioisomers
The predicted pKa of the conjugate acid of 2‑methoxypyridin‑3‑amine is 4.33 ± 0.10. This represents a >4 log‑unit decrease in basicity compared to its regioisomer 2‑amino‑3‑methoxypyridine (pKa 8.43 ± 0.10) and a 1.7–2.6 log‑unit decrease relative to the parent 3‑aminopyridine (pKa 6.0) and 2‑aminopyridine (pKa 6.9) [1]. At pH 7.4, 2‑methoxypyridin‑3‑amine is >99.9 % neutral, whereas the regioisomer remains >90 % protonated. This difference fundamentally alters the species available for nucleophilic reactions or receptor binding.
| Evidence Dimension | pKa of conjugate acid (basicity) |
|---|---|
| Target Compound Data | pKa 4.33 ± 0.10 (predicted) |
| Comparator Or Baseline | 2‑Amino‑3‑methoxypyridine: pKa 8.43 ± 0.10 (predicted); 2‑Aminopyridine: pKa 6.9 (exp.); 3‑Aminopyridine: pKa 6.0 (exp.) |
| Quantified Difference | ΔpKa 4.10 vs. regioisomer (≈12,500‑fold basicity difference); ΔpKa 1.67–2.57 vs. parent aminopyridines (47–370‑fold) |
| Conditions | Predicted values (ACD/Labs or similar) at 25 °C in aqueous solution |
Why This Matters
For procurement, selecting the wrong isomer changes the pH‑dependent speciation by orders of magnitude, directly affecting solubility, salt formation, and reactivity in subsequent synthetic steps.
- [1] PubChem, 2‑Aminopyridine (CID 7857) – pKa 6.9; ChemicalBook, 3‑Aminopyridine – pKa 6.04 at 25 °C. View Source
